An In-depth Technical Guide to 4-Bromo-7-methoxyquinoline: A Key Intermediate in Synthetic Chemistry
An In-depth Technical Guide to 4-Bromo-7-methoxyquinoline: A Key Intermediate in Synthetic Chemistry
This guide provides a comprehensive technical overview of 4-Bromo-7-methoxyquinoline, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and materials science. We will delve into its core chemical properties, molecular structure, synthesis, and reactivity, with a particular focus on its application as a versatile synthetic intermediate.
Core Chemical and Structural Properties
4-Bromo-7-methoxyquinoline is a substituted quinoline, a class of compounds recognized for its prevalence in biologically active molecules.[1] The strategic placement of a bromine atom at the 4-position and a methoxy group at the 7-position imparts specific reactivity and physicochemical characteristics that make it a valuable building block.
Physicochemical Data Summary
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 1070879-27-4 | [2] |
| Molecular Formula | C₁₀H₈BrNO | [2] |
| Molecular Weight | 238.08 g/mol | [2] |
| Monoisotopic Mass | 236.97893 Da | [3] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Predicted XlogP | 3.0 | [3] |
| SMILES | COc1ccc2c(Br)ccnc2c1 | [2] |
| InChI Key | HSLGTRSMCWHZQH-UHFFFAOYSA-N | [2] |
Molecular Structure and Spectroscopic Profile
The structure of 4-Bromo-7-methoxyquinoline consists of a planar quinoline bicyclic system. The electron-withdrawing bromine atom at the C4 position significantly influences the reactivity of the pyridine ring, while the electron-donating methoxy group on the benzene ring modulates the electronic properties of the entire scaffold.
Predicted Spectroscopic Data:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings. Protons adjacent to the nitrogen and bromine will be shifted downfield. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm. Based on analogs like 4-(4-Bromophenyl)-6-methoxyquinoline, the aromatic region would display a series of doublets and doublets of doublets consistent with the substitution pattern.[4]
-
¹³C NMR Spectroscopy: The carbon spectrum will show ten distinct signals. The carbon atom attached to the bromine (C4) will be significantly shifted. The methoxy carbon will appear upfield. Data from related brominated anilines and quinolines can be used to predict the approximate chemical shifts.[5][6]
-
Mass Spectrometry (MS): Under electron ionization, the molecule is expected to show a prominent molecular ion peak cluster (M, M+2) with a characteristic ~1:1 ratio due to the presence of the bromine isotope (⁷⁹Br/⁸¹Br). Key fragmentation pathways would likely involve the loss of the bromine atom and fragmentation of the methoxy group (loss of CH₃ or CH₂O), as seen in similar halogenated methoxyquinolines.[7]
Crystallographic Analysis:
While a specific single-crystal X-ray structure for 4-Bromo-7-methoxyquinoline is not publicly available, analysis of related quinoline derivatives reveals key structural features.[8][9] The quinoline ring system is typically planar, and crystal packing is influenced by intermolecular interactions.[10] For 4-Bromo-7-methoxyquinoline, weak C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, would be expected to dictate its solid-state architecture.
Synthesis of 4-Bromo-7-methoxyquinoline
A robust synthesis of 4-Bromo-7-methoxyquinoline can be conceptualized based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by a bromination step. An alternative and common approach involves the cyclization of a pre-functionalized aniline.
Proposed Synthetic Protocol
This protocol is based on the well-documented synthesis of structurally related compounds like 6-bromo-4-chloro-7-methoxyquinoline.[11]
Step 1: Condensation of 3-Methoxyaniline with Diethyl (ethoxymethylene)malonate
-
In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
-
Heat the mixture, with stirring, at 100-120 °C for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline.
-
Allow the reaction to cool, which should result in the formation of the intermediate enamine, diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate, often as a solid.
Step 2: Thermal Cyclization
-
Add the crude enamine from Step 1 to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to approximately 250 °C. This high temperature induces a thermal cyclization to form the quinolone ring system, followed by the elimination of ethanol.
-
After 1-2 hours at this temperature, cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.
-
Filter and wash the solid with hexane to purify.
Step 3: Saponification and Decarboxylation
-
Suspend the product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the mixture to reflux until the ester is fully hydrolyzed (saponified) to the corresponding carboxylic acid salt.
-
Carefully acidify the cooled solution with a strong acid (e.g., HCl) to pH ~2-3. This will first precipitate the carboxylic acid.
-
Continue heating the acidic mixture to induce decarboxylation, yielding 7-methoxyquinolin-4(1H)-one.
-
Cool the mixture, filter the resulting solid, wash with water, and dry.
Step 4: Bromination
-
Suspend 7-methoxyquinolin-4(1H)-one (1.0 eq) in a suitable solvent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus oxychloride (POCl₃) and a bromide salt.
-
Heat the reaction mixture to reflux (typically around 110 °C) for 2-4 hours. This step both chlorinates/brominates the 4-position hydroxyl group and converts it to a bromine. A more direct bromination might be achieved with reagents like N-Bromosuccinimide (NBS) if the preceding intermediate is 7-methoxyquinoline. A procedure for converting a related triflate to a bromide using LiBr has also been documented.[12]
-
After cooling, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to obtain pure 4-Bromo-7-methoxyquinoline.
Sources
- 1. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-7-methoxyquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. PubChemLite - 4-bromo-7-methoxyquinoline (C10H8BrNO) [pubchemlite.lcsb.uni.lu]
- 4. rsc.org [rsc.org]
- 5. 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR [m.chemicalbook.com]
- 6. 4-Bromoisoquinoline(1532-97-4) 13C NMR spectrum [chemicalbook.com]
- 7. Buy 4-Bromo-3-chloro-7-methoxyquinoline | 1208452-88-3 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Page loading... [guidechem.com]
- 12. 4-BROMO-7-BROMOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
